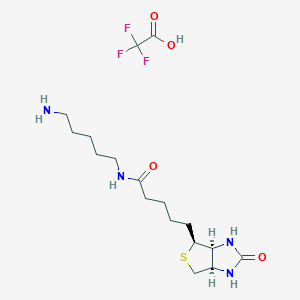

N-(5-Aminopentyl)biotinamide trifluoroacetate salt

Description

N-(5-Aminopentyl)biotinamide trifluoroacetate salt (CAS 288259-39-2) is a biotin derivative widely used in biochemical and bioconjugation applications. Its molecular formula is C₁₇H₂₉F₃N₄O₄S, with a molecular weight of 442.50 g/mol . Structurally, it consists of a biotin moiety linked via a 5-aminopentyl (cadaverine) spacer, stabilized by a trifluoroacetate (TFA) counterion. The compound is a white, light- and moisture-sensitive solid, soluble in polar organic solvents like acetonitrile and dimethylformamide (DMF) .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O2S.C2HF3O2/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14;3-2(4,5)1(6)7/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21);(H,6,7)/t11-,12-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKKJNXOPDNIEU-RGESYUBESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N-(5-Aminopentyl)biotinamide Trifluoroacetate Salt

Boc-Mediated Protection and Deprotection Strategy

The most widely cited method involves a two-step process: Boc protection of cadaverine’s primary amine, amide coupling with biotin’s carboxyl group, and acidic deprotection to yield the trifluoroacetate (TFA) salt.

Protection of Cadaverine :

Cadaverine (1,5-diaminopentane) is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to selectively protect the primary amine, forming N-Boc-1,5-diaminopentane. This step ensures regioselective amidation at the secondary amine during subsequent reactions.Activation of Biotin’s Carboxyl Group :

Biotin’s valeric acid side chain is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) and N,N-diisopropylethylamine (DiPEA) in DCM. This generates a reactive intermediate primed for nucleophilic attack by the unprotected secondary amine of N-Boc-1,5-diaminopentane.Amide Bond Formation :

The activated biotin reacts with N-Boc-1,5-diaminopentane at room temperature for 2–4 hours, yielding N-(5-(Boc-amino)pentyl)biotinamide. The Boc group is then removed via treatment with a 1:1 trifluoroacetic acid (TFA)/DCM mixture, followed by co-evaporation with toluene to eliminate excess TFA. The final product precipitates as the TFA salt, which is isolated via filtration or lyophilization.

Table 1: Key Reaction Parameters for Boc-Mediated Synthesis

Direct Coupling with Pre-Protected Biotin Derivatives

An alternative approach utilizes pre-activated biotin derivatives, such as biotin N-hydroxysuccinimide (NHS) ester, to streamline amidation.

Synthesis of Biotin NHS Ester :

Biotin reacts with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dry tetrahydrofuran (THF), forming the NHS ester.Reaction with Cadaverine :

The NHS ester is combined with cadaverine in dimethylformamide (DMF) at pH 8–9. The primary amine of cadaverine reacts preferentially, forming N-(5-aminopentyl)biotinamide. Excess TFA is introduced to protonate the remaining secondary amine, yielding the TFA salt.

Table 2: Direct Coupling Method Parameters

| Parameter | Detail | Citation |

|---|---|---|

| Solvent | DMF | |

| pH | 8–9 (adjusted with DiPEA) | |

| Reaction Time | 4–6 h at RT | |

| Purification | Precipitation with cold diethyl ether |

Optimization of Reaction Conditions

Solvent Selection and Impact on Yield

Polar aprotic solvents like DMF and DCM are preferred for amidation due to their ability to dissolve both biotin derivatives and amine substrates. DMF enhances reaction rates by stabilizing the transition state through hydrogen bonding. However, DCM is favored for Boc deprotection due to its compatibility with TFA and ease of removal via evaporation.

Stoichiometric Ratios and Coupling Efficiency

A 1:1.1 molar ratio of biotin to cadaverine minimizes side reactions, such as bis-amidation, while ensuring high conversion rates. HCTU, used in equimolar amounts relative to biotin, outperforms traditional carbodiimides like EDCl by reducing racemization and improving coupling efficiency.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at 12–14 minutes under these conditions, with >98% purity confirmed by thin-layer chromatography (TLC).

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.26–1.44 (m, 6H, CH₂), 2.58 (t, 2H, J = 6.8 Hz, NHCOCH₂), 3.00–3.12 (m, 2H, SCH₂CH), 4.30 (s, 1H, NH), 6.35 (s, 1H, NH), 7.75 (s, 1H, NH).

- HRMS : m/z calcd for C₁₇H₂₉F₃N₄O₄S [M+H]⁺: 443.1941; found: 443.1938.

Table 3: Physical Properties of N-(5-Aminopentyl)biotinamide Trifluoroacetate Salt

| Property | Value | Citation |

|---|---|---|

| Molecular Weight | 442.5 g/mol | |

| Solubility | DMSO, DMF, Water (with sonication) | |

| Melting Point | 218–220°C (decomposes) | |

| Purity | ≥98% (TLC) |

Challenges and Troubleshooting

Applications and Derivatives

N-(5-Aminopentyl)biotinamide trifluoroacetate salt serves as a precursor for biotin–avidin probes in histology and hematology. Its primary amine enables further functionalization, such as conjugation to fluorescent dyes or solid supports.

Chemical Reactions Analysis

Conjugation with Carboxylic Acids via EDC Coupling

This compound reacts with carboxylic acid-containing molecules (e.g., proteins, nucleic acids) using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction forms stable amide bonds under mild aqueous conditions .

| Reactants | Conditions | Products | Sources |

|---|---|---|---|

| Compound + Carboxylic acid | PBS/MES buffer (pH 5–6), 2h, RT | Biotinylated amide conjugate | |

| EDC (6.9 mM) | 80 µM compound, 2.8 nM EDC |

Key findings:

-

Reaction efficiency depends on the molar ratio of EDC to substrate, with excess EDC reducing precipitation risks.

Reaction with Activated Esters (e.g., NHS Esters)

The primary amine reacts with N-hydroxysuccinimide (NHS) esters to form covalent amide linkages, enabling biotinylation of hydroxyl-containing molecules.

| Reactants | Conditions | Products | Sources |

|---|---|---|---|

| Compound + NHS ester | Neutral pH (7–8), 1–4h, RT | Biotinylated product |

Key findings:

-

NHS esters provide superior stability compared to carbodiimide-mediated coupling.

-

Reaction completion typically occurs within 4 hours at room temperature.

Transglutaminase-Mediated Crosslinking

The compound serves as a substrate for microbial transglutaminase, enabling site-specific biotinylation of glutamine residues in proteins.

| Reactants | Conditions | Products | Sources |

|---|---|---|---|

| Compound + Glutamine residue | Physiological pH (7.4), 37°C | Crosslinked biotinylated protein |

Key findings:

-

Enzymatic crosslinking achieves higher specificity than chemical methods.

-

Reaction time varies (1–24h) depending on enzyme concentration.

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, the compound’s amide bond undergoes hydrolysis, yielding free biotin and 5-aminopentylamine fragments.

| Reactants | Conditions | Products | Sources |

|---|---|---|---|

| Compound + HCl/TFA | Conc. acid, 80–100°C, 4–6h | Biotin + 5-aminopentylamine |

Key findings:

-

Hydrolysis rates increase significantly above 80°C.

-

Trifluoroacetate counterion does not interfere with the reaction.

Biotin-Streptavidin Affinity Binding

While not a covalent reaction, the biotin moiety exhibits high-affinity binding (Kd ≈ 10^−15 M) to streptavidin, forming the basis for detection assays .

| Interaction | Conditions | Applications | Sources |

|---|---|---|---|

| Biotin + Streptavidin | Neutral pH, RT | Immunoassays, protein purification |

Key findings:

This compound’s versatility in forming stable conjugates and resisting nonspecific interactions makes it indispensable in proteomics, diagnostics, and targeted drug delivery systems. Its reactivity profile balances specificity with adaptability across diverse experimental setups.

Scientific Research Applications

Bioconjugation

Overview:

Bioconjugation involves the chemical linking of biomolecules to facilitate various biochemical assays. N-(5-Aminopentyl)biotinamide trifluoroacetate salt is commonly used to attach biotin to proteins or other molecules, enhancing their detection and purification.

Key Applications:

- Protein Labeling: Enhances the visibility of proteins in assays.

- Affinity Purification: Allows for the selective isolation of biotinylated proteins using streptavidin-based methods.

| Application | Description |

|---|---|

| Protein Labeling | Attaching biotin to proteins for detection |

| Affinity Purification | Isolating biotinylated proteins via streptavidin |

Cell Biology

Overview:

In cell biology, this compound plays a crucial role in understanding cellular processes through tracking biotinylated molecules within cellular environments.

Key Applications:

- Cell Signaling Studies: Enables researchers to track the movement and interaction of molecules within cells.

- Cellular Imaging: Utilized in imaging techniques to visualize cellular components.

| Application | Description |

|---|---|

| Cell Signaling | Tracking molecular interactions |

| Cellular Imaging | Visualizing cellular components |

Drug Development

Overview:

N-(5-Aminopentyl)biotinamide trifluoroacetate salt is instrumental in developing targeted drug delivery systems, leveraging biotin's affinity for specific receptors.

Key Applications:

- Targeted Therapies: Enhances the delivery of drugs to specific cells or tissues.

- Formulation Development: Aids in creating formulations that improve therapeutic efficacy.

| Application | Description |

|---|---|

| Targeted Therapies | Delivering drugs to specific sites |

| Formulation Development | Improving drug efficacy |

Diagnostics

Overview:

The compound is widely used in developing diagnostic kits, particularly immunoassays, where biotin-streptavidin interactions enhance sensitivity and specificity.

Key Applications:

- Immunoassays: Used in tests to detect specific proteins or antibodies.

- Diagnostic Kits: Integral in creating sensitive diagnostic tools for various diseases.

| Application | Description |

|---|---|

| Immunoassays | Detecting proteins/antibodies |

| Diagnostic Kits | Creating sensitive diagnostic tools |

Proteomics

Overview:

In proteomic studies, N-(5-Aminopentyl)biotinamide trifluoroacetate salt is valuable for labeling and isolating proteins, allowing for detailed analysis of protein interactions and functions.

Key Applications:

- Protein Interaction Studies: Facilitates the study of protein-protein interactions.

- Functional Analysis: Aids in understanding the roles of specific proteins within biological systems.

| Application | Description |

|---|---|

| Protein Interaction Studies | Studying interactions between proteins |

| Functional Analysis | Understanding protein roles |

Case Studies

-

Bioconjugation Techniques in Protein Research:

A study demonstrated the effectiveness of N-(5-Aminopentyl)biotinamide trifluoroacetate salt in bioconjugating therapeutic proteins, significantly enhancing their stability and half-life in circulation. -

Cellular Tracking Studies:

Research utilizing this compound showed improved tracking of signaling molecules in live-cell imaging, providing insights into dynamic cellular processes such as migration and division. -

Diagnostic Kit Development:

A diagnostic kit employing this compound was developed for early detection of biomarkers associated with certain cancers, showcasing its utility in clinical diagnostics.

Mechanism of Action

Binding to Avidin and Streptavidin: N-(5-Aminopentyl)biotinamide trifluoroacetate salt binds strongly to avidin and streptavidin due to the high affinity of biotin for these proteins. This binding is utilized in various detection and purification techniques.

Molecular Targets and Pathways:

Avidin and Streptavidin: The primary molecular targets are avidin and streptavidin proteins.

Biotin-Avidin System: The biotin-avidin system is a widely used method for detecting and purifying biotinylated molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5-Aminopentyl)biotinamide trifluoroacetate salt and related biotin derivatives:

Key Comparative Insights :

Spacer Length and Flexibility: The 5-aminopentyl spacer in the target compound provides moderate flexibility, suitable for standard biotin-avidin interactions . By contrast, Biotin-X-cadaverine (6-aminohexanoyl spacer) offers greater reach, reducing steric interference in protein labeling . Biotin-PEG4-amine incorporates a polyethylene glycol (PEG) spacer, enhancing solubility in aqueous buffers .

Functional Groups :

- While the target compound requires activation via carbodiimide coupling (e.g., DIC or EDC) , derivatives like Biotin-X-cadaverine include an NHS ester for direct amine coupling, streamlining conjugation workflows .

Detection Modalities :

- Biotin-4-fluorescein integrates a fluorescein moiety, enabling fluorescence-based detection without secondary reagents . This contrasts with the target compound, which relies on streptavidin-enzyme conjugates for signal amplification.

Stability and Sensitivity :

- All TFA salts (e.g., target compound, N-Biotinyl-ethylenediamine) are moisture-sensitive, but the ethylenediamine variant’s shorter spacer may confer faster degradation under acidic conditions .

Biological Activity

N-(5-Aminopentyl)biotinamide trifluoroacetate salt, commonly referred to as biotin cadaverine, is a biotin derivative that has garnered attention for its potential biological applications. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

- Chemical Name : N-(5-Aminopentyl)biotinamide trifluoroacetate salt

- CAS Number : 288259-39-2

- Molecular Formula : C17H29F3N4O4S

- Molecular Weight : 442.5 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in DMSO or DMF .

N-(5-Aminopentyl)biotinamide trifluoroacetate salt functions primarily as a building block for biotin conjugation to proteins and other biomolecules. Its structure allows it to react with carboxylic acids, aldehydes, and ketones, facilitating the formation of stable biotinylated compounds. Additionally, it serves as a substrate for transglutaminase, an enzyme that catalyzes the formation of covalent bonds between proteins, which is crucial in various biological processes .

Biological Applications

The compound's biotin moiety enables it to engage in the strong non-covalent interaction with streptavidin, characterized by a dissociation constant (Kd) of approximately mol/L. This interaction is highly stable and resistant to denaturing conditions, making it invaluable for numerous applications in molecular biology and biochemistry, including:

- Western Blotting

- Immunohistochemistry (IHC)

- Enzyme-linked Immunosorbent Assay (ELISA)

- Fluorescence Activated Cell Sorting (FACS) .

Case Studies and Experimental Data

-

Neuronal Tracing :

A study compared the electrophoretic properties of N-(2-aminoethyl)biotinamide (a related compound) with biocytin for neuronal tracing. It was found that while both compounds were effective for short-term labeling, N-(2-aminoethyl)biotinamide could be selectively ejected with positive current, enhancing its utility in electrophysiological studies . -

Transglutaminase Substrate :

Research indicates that N-(5-Aminopentyl)biotinamide trifluoroacetate salt can act as a substrate for transglutaminase, facilitating protein cross-linking which is essential in various physiological processes . -

Bioconjugation Studies :

The compound has been employed in bioconjugation experiments where it demonstrated efficient coupling to proteins via amine-reactive chemistry, resulting in stable biotinylated products suitable for downstream applications .

Data Table: Comparison of Biotin Derivatives

| Compound Name | CAS Number | Molecular Weight | Key Applications |

|---|---|---|---|

| N-(5-Aminopentyl)biotinamide TFA | 288259-39-2 | 442.5 g/mol | Protein conjugation, transglutaminase substrate |

| Biocytin | 123-45-6 | 372.5 g/mol | Neuronal tracing, histochemical detection |

| N-(2-aminoethyl)biotinamide | 1715497 | 286 g/mol | Electrophysiological studies |

Q & A

Basic Research Questions

How is N-(5-Aminopentyl)biotinamide trifluoroacetate salt synthesized, and what analytical methods validate its purity and structure?

Methodological Answer:

The compound is synthesized by conjugating biotin to a cadaverine (1,5-diaminopentane) backbone via an amide bond, followed by salt formation with trifluoroacetic acid (TFA). Key validation steps include:

- Purity Assessment : Reverse-phase HPLC (≥98% purity) or TLC (≥98% by TLC) to confirm the absence of unreacted biotin or cadaverine .

- Structural Confirmation : Mass spectrometry (MS) for molecular weight verification (expected m/z 442.50 for C₁₇H₂₉F₃N₄O₄S) and NMR to resolve the biotin-thienoimidazolone ring and pentyl linker .

- TFA Content : Ion chromatography or titration to quantify residual TFA, which can interfere with downstream applications .

What are the critical storage conditions for this compound to maintain stability?

Methodological Answer:

- Temperature : Store at -20°C in airtight, light-resistant vials to prevent degradation of the biotin moiety and TFA dissociation .

- Solubility : Dissolve in anhydrous DMSO or DMF immediately before use to avoid hydrolysis of the amide bond. Aqueous buffers should be prepared fresh and used within 24 hours .

- Hygroscopicity : TFA salts are hygroscopic; use desiccants during storage and pre-dry the compound under vacuum if required for stoichiometric reactions .

How is this compound used in biotinylation protocols for protein labeling?

Methodological Answer:

The primary application is site-specific biotinylation via:

- Carbodiimide Coupling : Activate carboxyl groups on proteins/targets with EDC/NHS, then react with the terminal amine on the pentyl linker .

- Sulfhydryl Targeting : Use maleimide-activated targets to conjugate with the cadaverine’s primary amine under pH 7–8.5 .

- Validation : Confirm labeling efficiency via streptavidin-HRP Western blot or fluorescence quenching assays (if using TAMRA derivatives) .

Advanced Research Questions

How does the TFA counterion influence experimental outcomes in enzyme-linked assays?

Methodological Answer:

- Interference Risks : TFA can alter pH in low-buffer systems, inhibit enzymes (e.g., kinases), or compete in ion-exchange chromatography. Dialyze labeled proteins or use size-exclusion chromatography to remove excess TFA .

- Mitigation Strategies : Substitute TFA with acetate salts via ion-exchange resins or synthesize the free base under alkaline conditions (pH >10) .

What are the challenges in quantifying biotin incorporation efficiency, and how are they resolved?

Methodological Answer:

- Quantitative HPLC : Use a C18 column with UV detection at 280 nm (biotin absorbance) to separate labeled vs. unlabeled species. Normalize against a standard curve of pure compound .

- Mass Spectrometry : MALDI-TOF or ESI-MS to detect mass shifts (e.g., +442 Da for a single biotinylation event). Account for TFA adducts (m/z +114) during data analysis .

- Contradictions : Discrepancies between HPLC and streptavidin-binding assays may arise from steric hindrance or incomplete biotin accessibility. Validate with competitive elution (biotin excess) .

How can researchers optimize coupling efficiency in heterogeneous systems (e.g., lipid membranes or solid supports)?

Methodological Answer:

- Solvent Compatibility : For hydrophobic systems (e.g., liposomes), pre-dissolve the compound in chloroform/methanol (1:1) and evaporate to form a thin film before hydration .

- Linker Flexibility : The pentyl spacer enhances accessibility in sterically constrained environments. Compare with shorter (biotin-PEG₃) or rigid (biotin-aryl) linkers to assess spatial effects .

- Kinetic Monitoring : Use surface plasmon resonance (SPR) to track real-time binding kinetics and adjust reaction times (typically 2–4 hours at 25°C) .

What advanced applications exploit the trifluoroacetate salt’s properties in bioconjugation?

Methodological Answer:

- Click Chemistry : The TFA salt’s solubility in polar aprotic solvents (e.g., DMF) facilitates copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling .

- Cryo-EM Studies : TFA’s volatility under vacuum makes it suitable for preparing biotinylated samples without residual salts interfering with imaging .

- Controlled Release : Protonate the cadaverine amine under acidic conditions (e.g., endosomal pH) to trigger biotin release in drug-delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.